N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-16-17(23)6-5-7-18(16)25-22(29)21(28)24-10-11-26-12-14-27(15-13-26)19-8-3-4-9-20(19)30-2/h3-9H,10-15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOHOPMPMFJIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The first step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.
Formation of the Oxalamide: The piperazine intermediate is then reacted with oxalyl chloride to form the oxalamide linkage.
Introduction of the Chloro-Substituted Phenyl Ring: Finally, the chloro-substituted phenyl ring is introduced through a nucleophilic substitution reaction with 3-chloro-2-methylphenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide linkage can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl-substituted derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Mechanism of Action
The mechanism of action of N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chloro and methoxy substituents may influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several pharmacologically active analogs, particularly those containing the 4-(2-methoxyphenyl)piperazin-1-yl group. Below is a detailed comparison:
Structural Analogues with Piperazine Moieties
Ethanediamide Derivatives
Key Research Findings and Implications
Structural Flexibility: Piperazine rings adopt chair conformations (e.g., ), while aromatic substituents (e.g., 2-methoxyphenyl) influence dihedral angles and receptor binding .
Pharmacokinetic Challenges :
- Radiolabeled analogs (e.g., 18F-FCWAY) face defluorination issues, but structural modifications (e.g., chloro or methoxy groups) may reduce metabolic degradation .
Synthetic Optimization: Chromatographic purification (normal/reverse-phase) is critical for achieving high purity in piperazine-linked compounds (e.g., 55% yield in ) .
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide, a compound with notable structural complexity, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a chloro-substituted aromatic ring and a piperazine moiety. Its molecular formula is C₁₈H₂₃ClN₂O, and it has a molecular weight of 320.84 g/mol. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₂O |
| Molecular Weight | 320.84 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | Not specified |
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various pharmacological effects, primarily due to its interaction with neurotransmitter systems. Its structural components suggest potential activity as an antagonist or modulator of serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders.
1. Neuropharmacological Effects
Studies have shown that compounds with similar structures can influence neurotransmission, particularly through modulation of the serotonin (5-HT) and dopamine (D2) receptors. The piperazine ring is often associated with antidepressant and anxiolytic effects.
Case Study 1: Antidepressant Activity
A study investigating the antidepressant-like effects of piperazine derivatives found that compounds similar to this compound exhibited significant reductions in depression-like behaviors in rodent models. This was attributed to increased levels of serotonin and norepinephrine in the synaptic cleft .
Case Study 2: Antioxidant Activity
In vitro studies have indicated that related compounds possess antioxidant properties that mitigate oxidative stress in neuronal cells. These findings suggest that this compound could similarly confer protective effects against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
